N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide
Brand Name: Vulcanchem
CAS No.: 150678-55-0
VCID: VC0116211
InChI: InChI=1S/C19H30N6O4/c1-11(2)6-24(7-12(3)4)9-21-17-16-18(23-19(28)22-17)25(10-20-16)15-5-13(27)14(8-26)29-15/h9-15,26-27H,5-8H2,1-4H3,(H,22,23,28)/t13-,14+,15+/m0/s1
SMILES: CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O
Molecular Formula: C19H30N6O4
Molecular Weight: 406.48

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide

CAS No.: 150678-55-0

Cat. No.: VC0116211

Molecular Formula: C19H30N6O4

Molecular Weight: 406.48

* For research use only. Not for human or veterinary use.

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide - 150678-55-0

Specification

CAS No. 150678-55-0
Molecular Formula C19H30N6O4
Molecular Weight 406.48
IUPAC Name N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide
Standard InChI InChI=1S/C19H30N6O4/c1-11(2)6-24(7-12(3)4)9-21-17-16-18(23-19(28)22-17)25(10-20-16)15-5-13(27)14(8-26)29-15/h9-15,26-27H,5-8H2,1-4H3,(H,22,23,28)/t13-,14+,15+/m0/s1
SMILES CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O

Introduction

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide belongs to the class of purine nucleoside derivatives characterized by specific stereochemistry at multiple chiral centers. This compound has been cataloged in chemical databases with unique identifiers enabling consistent reference across scientific literature and chemical repositories. The compound features a complex molecular architecture with multiple functional groups strategically positioned to facilitate specific biochemical interactions.

The structural configuration includes a 2-oxo-1H-purin-6-yl group connected to a modified oxolane ring with hydroxyl and hydroxymethyl substituents in specific stereochemical orientations. This core structure is further modified with a methanimidamide moiety bearing bis(2-methylpropyl) groups, contributing to the compound's unique physicochemical properties and potential biological activities.

Identification Parameters and Chemical Properties

The compound possesses specific chemical identification parameters that facilitate its recognition and classification in chemical databases and research literature. These parameters include standardized nomenclature and numerical identifiers that enable precise reference and retrieval of compound information.

ParameterValue
CAS Number150678-55-0
Molecular FormulaC19H30N6O4
Molecular Weight406.48 g/mol
IUPAC NameN'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide
Standard InChIInChI=1S/C19H30N6O4/c1-11(2)6-24(7-12(3)4)9-21-17-16-18(23-19(28)22-17)25(10-20-16)15-5-13(27)14(8-26)29-15/h9-15,26-27H,5-8H2,1-4H3,(H,22,23,28)/t13-,14+,15+/m0/s1
SMILESCC(C)CN(CC(C)C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O
SynonymsN6-(DIISOBUTYLAMINOMETHYLIDENE)-2/'-DEOXYISOGUANOSINE
PubChem Compound ID125183229

The chemical structure integrates multiple functional moieties including a purine base, a modified sugar (oxolane) ring with specific stereochemistry, and the distinctive bis(2-methylpropyl)methanimidamide group, all contributing to the compound's unique chemical reactivity and potential biological interactions.

Synthetic Pathways and Chemical Reactions

The synthesis of N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide typically involves multi-step chemical reactions requiring precise control of reaction conditions and selection of appropriate reagents. Similar purine derivatives often follow established synthetic routes that can be adapted for the preparation of this specific compound.

General Synthetic Approach

The synthesis of this complex purine derivative typically requires a series of carefully controlled chemical transformations, potentially including:

  • Preparation of the purine base structure with appropriate functional group modifications

  • Synthesis of the modified oxolane ring with correct stereochemistry at the chiral centers

  • Glycosylation reactions to connect the purine base to the oxolane ring

  • Introduction of the bis(2-methylpropyl)methanimidamide moiety through selective functionalization reactions

Each synthetic step requires careful optimization of reaction parameters including temperature, solvent selection, catalyst choice, and reaction time to ensure high yields and stereochemical purity.

Critical Reaction Conditions

The stereochemical integrity of the compound is of paramount importance during synthesis, particularly regarding the configuration at positions 2R, 4S, and 5R in the oxolane ring. Maintaining these specific stereochemical orientations requires careful selection of reaction conditions and reagents that prevent epimerization or other stereochemical alterations during the synthetic process.

Analytical Characterization Techniques

Complete characterization of N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide requires application of multiple complementary analytical techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic Methods

Spectroscopic techniques provide critical information about the compound's structural features and molecular integrity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the structural connectivity and stereochemical arrangement

  • Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern

  • Infrared (IR) spectroscopy reveals characteristic functional group absorptions

  • UV-Visible spectroscopy provides information about electronic transitions relevant to the purine moiety

These spectroscopic techniques, used in combination, enable comprehensive structural verification and purity assessment of the synthesized compound.

Structure-Activity Relationships

Understanding the relationship between the structural features of N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide and its biological activities provides insights into potential optimization strategies for enhanced activity or specificity.

Key Structural Determinants

Several structural elements may influence the compound's biological activity:

  • The stereochemistry at positions 2R, 4S, and 5R in the oxolane ring, which determines the three-dimensional orientation of functional groups

  • The 2-oxo-1H-purin-6-yl core, which provides the basic scaffold for nucleoside-like interactions

  • The bis(2-methylpropyl)methanimidamide substituent, which may influence lipophilicity, binding affinity, and metabolic stability

These structural features collectively contribute to the compound's pharmacological profile and potential therapeutic applications.

Physicochemical Properties and Stability

The physicochemical properties of N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide influence its behavior in various environments, including biological systems, laboratory handling, and storage conditions.

Solubility and Partition Coefficient

The compound's solubility profile is influenced by its multiple functional groups, including:

This complex solubility profile has implications for the compound's formulation, bioavailability, and experimental handling in research settings.

Current Research Applications

Current research involving N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide and structurally related compounds encompasses various scientific disciplines, reflecting the diverse potential applications of these complex molecules.

Medicinal Chemistry Investigations

In medicinal chemistry, similar purine derivatives have been explored for therapeutic applications targeting specific biological pathways. These investigations typically involve:

  • Evaluation of structure-activity relationships to identify optimal structural features for specific biological targets

  • Assessment of pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion profiles

  • Toxicological studies to evaluate safety profiles at potential therapeutic concentrations

The distinctive structural features of this compound may provide unique advantages in specific therapeutic applications, though targeted studies would be required to fully elucidate these potential benefits.

Analytical Methods for Detection and Quantification

Reliable analytical methods for the detection and quantification of N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide are essential for research applications, quality control, and potential clinical applications.

Chromatographic Techniques

Several chromatographic methods may be suitable for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, capitalizing on the compound's chromophoric purine moiety

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity

  • Thin-Layer Chromatography (TLC) for rapid screening and reaction monitoring during synthesis

Optimization of these methods requires careful consideration of mobile phase composition, stationary phase selection, and detection parameters to achieve adequate sensitivity and selectivity.

Future Research Directions

Future research involving N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide may explore several promising avenues that could expand understanding of this compound's properties and potential applications.

Expanded Biological Evaluation

Comprehensive biological evaluation could include:

  • Screening against diverse enzyme panels to identify potential inhibitory activities

  • Cellular assays to assess effects on proliferation, signaling, and metabolic pathways

  • Structure-based virtual screening to predict potential biological targets based on the compound's three-dimensional structure

  • In vivo studies to evaluate pharmacokinetics, tissue distribution, and potential therapeutic effects in appropriate disease models

Such evaluations would provide valuable insights into the compound's biological activity profile and potential therapeutic applications.

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